molecular formula C20H25N3O4S2 B2615464 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-48-4

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2615464
M. Wt: 435.56
InChI Key: UODMCBVJQMAXGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound often involves multiple steps, each with its own set of reactants, conditions, and products. The overall yield, cost, and environmental impact of the synthesis are important considerations. Analyzing the synthesis of a compound can involve looking at alternative synthesis routes, optimizing existing steps, or developing new reactions1.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure1.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the transformations that a compound undergoes when it reacts. This can include looking at the mechanism of the reaction, the rate of the reaction, and the products formed1.



Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. These properties can give information about how the compound behaves under different conditions1.


Scientific Research Applications

Heterocyclic Synthesis

  • Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling with 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, leading to a range of derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This demonstrates the compound's utility in creating diverse heterocyclic compounds (Mohareb et al., 2004).

Antimicrobial Evaluation

  • The compound has been utilized in the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, which were characterized and subjected to biological evaluation and molecular docking studies for their antimicrobial properties (Talupur et al., 2021).

Novel Thiophene Derivatives Synthesis

  • Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide were explored for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed significant pharmacological activities compared to standard drugs (Amr et al., 2010).

Synthesis of Benzodifuranyl Derivatives

  • The compound was used in the synthesis of novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide. These compounds were studied for their COX-1/COX-2 inhibition and had significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antiallergic Activity

  • Acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, synthesized from reactions involving 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showed significant antiallergic activity in rat passive cutaneous anaphylaxis (PCA) assays (Wade et al., 1983).

Anti-inflammatory Activity

  • Modified methods for synthesizing 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were developed, along with a preliminary prognosis of their anti-inflammatory activity (Chiriapkin et al., 2021).

Safety And Hazards

The safety and hazards of a compound are determined by its physical and chemical properties, as well as its biological effects. Information on safety and hazards is crucial for handling and storing the compound safely1.


Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include more in-depth studies of its mechanism of action, improvements to its synthesis, or exploration of its use in new contexts1.


Please note that the specific analyses for “2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” would require more detailed information and research that might not be currently available.


properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-12-5-10-15-16(11-12)28-20(17(15)19(25)21-2)22-18(24)13-6-8-14(9-7-13)29(26,27)23(3)4/h6-9,12H,5,10-11H2,1-4H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODMCBVJQMAXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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